(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a thiazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the fluorophenyl group and the formation of the thiazolotriazine core. Common reagents used in these reactions include various halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The fluorophenyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The thiazolotriazine core can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole carboxylic acids, while reduction of the fluorophenyl group may produce fluorocyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The pyrazole ring and fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The thiazolotriazine core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
- 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Uniqueness
The uniqueness of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups The presence of the fluorophenyl group imparts unique electronic properties, while the thiazolotriazine core provides structural stability
Properties
Molecular Formula |
C17H16FN5OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(7Z)-7-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H16FN5OS/c1-11-12(8-20-21(11)2)7-15-16(24)23-10-22(9-19-17(23)25-15)14-5-3-13(18)4-6-14/h3-8H,9-10H2,1-2H3/b15-7- |
InChI Key |
POWOJBIHFHALRV-CHHVJCJISA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.